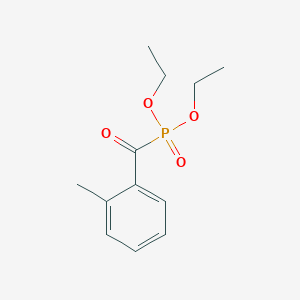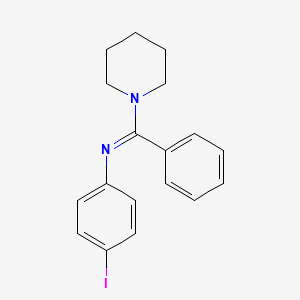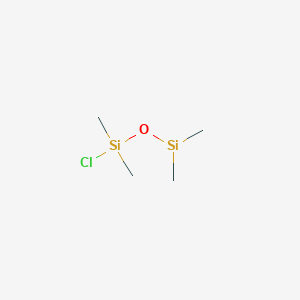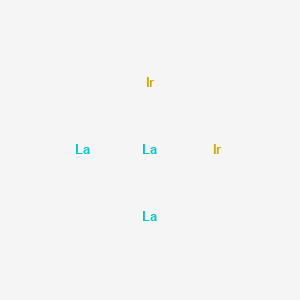
Iridium--lanthanum (2/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iridium–lanthanum (2/3) is a compound formed by the combination of iridium and lanthanum in a 2:3 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of iridium–lanthanum (2/3) typically involves high-temperature solid-state reactions. One common method is to mix stoichiometric amounts of iridium and lanthanum powders, followed by pressing the mixture into pellets. These pellets are then heated in a vacuum or inert atmosphere at temperatures ranging from 1000°C to 1500°C to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of iridium–lanthanum (2/3) may involve similar high-temperature techniques but on a larger scale. Advanced methods such as arc melting or induction melting can be used to ensure uniform mixing and reaction of the constituent metals. These methods allow for the production of larger quantities of the compound with consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Iridium–lanthanum (2/3) can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the properties of both iridium and lanthanum.
Common Reagents and Conditions
Oxidation: Iridium–lanthanum (2/3) can be oxidized in the presence of oxygen at elevated temperatures to form oxides of iridium and lanthanum.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents at high temperatures.
Substitution: Substitution reactions can occur with halogens, leading to the formation of halide compounds
Major Products Formed
The major products formed from these reactions include various oxides, halides, and other intermetallic compounds. For example, oxidation may yield iridium oxide and lanthanum oxide, while substitution with chlorine can produce iridium chloride and lanthanum chloride .
Aplicaciones Científicas De Investigación
Iridium–lanthanum (2/3) has several scientific research applications due to its unique properties:
Superconductivity: The compound exhibits superconducting properties, making it a subject of interest in the study of superconducting materials.
Materials Science: The compound’s unique electronic and structural properties make it valuable in the development of advanced materials for electronic and optical applications.
Biomedical Applications: Lanthanum-based compounds are used in medical applications, such as phosphate binders for patients with kidney disease.
Mecanismo De Acción
The mechanism of action of iridium–lanthanum (2/3) in its various applications is influenced by the electronic and structural properties of the compound. In superconductivity, the compound’s ability to conduct electricity without resistance is due to the interaction between the iridium and lanthanum atoms, which creates a favorable electronic environment for superconductivity . In catalysis, the compound’s surface properties and electronic structure facilitate the activation and transformation of reactant molecules .
Comparación Con Compuestos Similares
Iridium–lanthanum (2/3) can be compared with other similar intermetallic compounds, such as:
Iridium–cerium compounds: These compounds also exhibit interesting electronic properties but may differ in their superconducting behavior and catalytic activity.
Lanthanum–nickel compounds: These compounds are known for their hydrogen storage capabilities and are used in battery applications.
Iridium–rhodium compounds: These compounds share some catalytic properties with iridium–lanthanum (2/3) but may have different reactivity and stability.
The uniqueness of iridium–lanthanum (2/3) lies in its combination of superconducting and catalytic properties, which are not commonly found together in other intermetallic compounds.
Propiedades
Número CAS |
54652-83-4 |
|---|---|
Fórmula molecular |
Ir2La3 |
Peso molecular |
801.15 g/mol |
Nombre IUPAC |
iridium;lanthanum |
InChI |
InChI=1S/2Ir.3La |
Clave InChI |
WYQCGNIMOAUILU-UHFFFAOYSA-N |
SMILES canónico |
[La].[La].[La].[Ir].[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




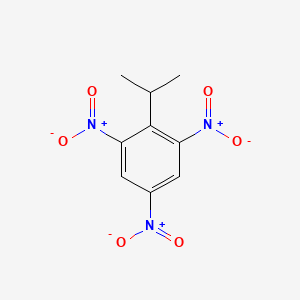
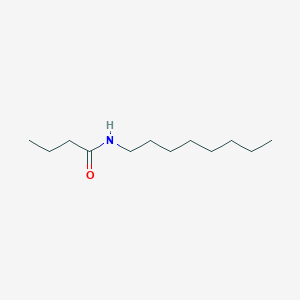
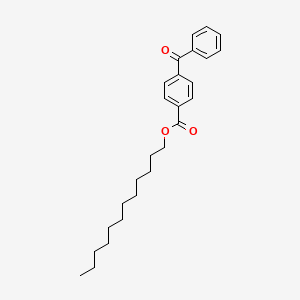
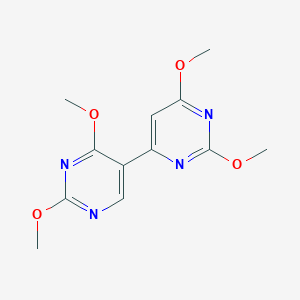
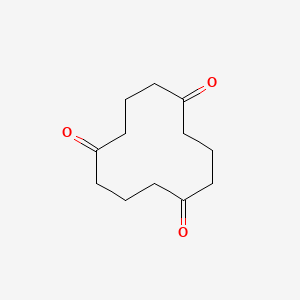
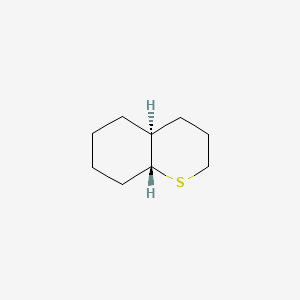

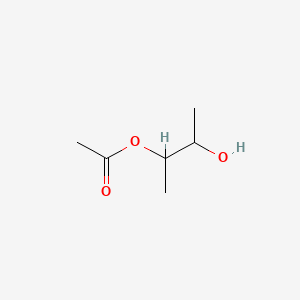
![N-[3-(Nonyloxy)phenyl]acetamide](/img/structure/B14633871.png)
